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Compound of Interest

Compound Name:
Methyl 4-(bromomethyl)-2-

methoxybenzoate

Cat. No.: B1366345 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-
(bromomethyl)-2-methoxybenzoate

Introduction
Methyl 4-(bromomethyl)-2-methoxybenzoate (CAS No: 74733-27-0) is a pivotal intermediate

in modern organic synthesis, finding extensive application in the development of

pharmaceutical agents and complex molecular architectures.[1] Its utility stems from the dual

reactivity of the electrophilic bromomethyl group, a versatile handle for substitution reactions,

and the ester functionality, which can be further manipulated. Accurate structural verification of

this compound is paramount to ensure the integrity of subsequent synthetic steps.

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance

(NMR) and mass spectrometry (MS) data for Methyl 4-(bromomethyl)-2-methoxybenzoate.

We will delve into the interpretation of ¹H NMR and ¹³C NMR spectra and mass spectrometric

data to provide a self-validating confirmation of its molecular structure. The methodologies and

interpretations presented herein are grounded in established spectroscopic principles, offering

researchers a reliable reference for the characterization of this and similar compounds.
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The foundational step in any spectroscopic analysis is a clear understanding of the target

molecule's structure.

Molecular Formula: C₁₀H₁₁BrO₃[2][3]

Molecular Weight: 259.10 g/mol [2][3]

IUPAC Name: methyl 4-(bromomethyl)-2-methoxybenzoate[3]

The structure contains several key features that give rise to distinct spectroscopic signals: a

substituted benzene ring, a methyl ester group, a methoxy group, and a bromomethyl group.

Caption: Figure 1: Structure of Methyl 4-(bromomethyl)-2-methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For this analysis, deuterated chloroform (CDCl₃) is the solvent of choice

due to its ability to dissolve the analyte and its single, well-defined residual solvent peak.[4]

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Weigh approximately 5-10 mg of Methyl 4-(bromomethyl)-2-
methoxybenzoate and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Instrumentation: Transfer the solution to a 5 mm NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer at room

temperature (approx. 298 K).[2][5]

¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their

chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Rationale

~7.75 Doublet (d) 1H Ar-H (C6)

Ortho to the
electron-
withdrawing
ester group,
resulting in
significant
deshielding.

~7.21
Doublet of

Doublets (dd)
1H Ar-H (C5)

Coupled to both

H3 and H6.

~7.05 Doublet (d) 1H Ar-H (C3)

Ortho to the

electron-donating

methoxy group,

resulting in

shielding.

4.44 Singlet (s) 2H -CH₂Br

Protons on a

carbon adjacent

to an

electronegative

bromine atom

are strongly

deshielded.[2]

3.91 Singlet (s) 3H -COOCH₃

Protons of the

methyl ester

group.[2]

| 3.87 | Singlet (s) | 3H | Ar-OCH₃ | Protons of the aromatic methoxy group.[2] |

Note:Aromatic proton shifts are estimated based on standard substituent effects, as literature

primarily reports the aliphatic signals. The assignments for the two methoxy groups are

interchangeable but are distinct due to their different electronic environments.

¹³C NMR Spectral Analysis
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The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into

their hybridization and chemical environment.

Note:As explicit experimental ¹³C NMR data is not available in the cited literature, the following

assignments are based on predictive models and established chemical shift ranges for similar

functional groups.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm Assignment Rationale

~166.5 C=O
Carbonyl carbon of the
ester group, highly
deshielded.

~158.0 C2-OCH₃

Aromatic carbon bonded to the

highly electronegative oxygen

of the methoxy group.

~141.0 C4-CH₂Br
Aromatic carbon bearing the

bromomethyl substituent.

~132.0 C6
Aromatic methine carbon ortho

to the ester.

~128.5 C1
Quaternary aromatic carbon

bonded to the ester group.

~121.5 C5 Aromatic methine carbon.

~112.0 C3

Aromatic methine carbon ortho

to the methoxy group,

shielded.

~56.0 Ar-OCH₃
Carbon of the aromatic

methoxy group.

~52.5 -COOCH₃
Carbon of the methyl ester

group.
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| ~32.0 | -CH₂Br | Aliphatic carbon attached to bromine, deshielded relative to a standard

methyl group. |

Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and crucial information about the

elemental composition and fragmentation of a molecule.

Experimental Protocol: Mass Spectrometry Data
Acquisition

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as

methanol or acetonitrile.

Instrumentation: Infuse the sample into a mass spectrometer equipped with an electrospray

ionization (ESI) or flow injection analysis (FIA) source.[2]

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

Interpretation of Mass Spectrum
The key feature to identify is the molecular ion peak, which confirms the molecular weight.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

m/z (Calculated) m/z (Observed) Species Interpretation

258.9891 ~259.0 [M+H]⁺ (⁷⁹Br)

Molecular ion peak
corresponding to
the major bromine
isotope (⁷⁹Br).[2]

| 260.9871 | ~261.0 | [M+H]⁺ (⁸¹Br) | Isotopic peak corresponding to the ⁸¹Br isotope. |

A defining characteristic in the mass spectrum of a monobrominated compound is the isotopic

signature of bromine. Bromine exists naturally as two isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%),

in nearly a 1:1 ratio. This results in a pair of peaks (the M and M+2 peaks) of almost equal
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intensity for any bromine-containing fragment, providing definitive evidence for the presence of

a single bromine atom in the molecule. The observation of peaks at m/z ~259 and ~261

confirms the molecular formula and the presence of bromine.

Caption: A generalized workflow for the spectroscopic analysis and structural confirmation of an

organic compound.

Conclusion
The collective spectroscopic data provides unambiguous confirmation for the structure of

Methyl 4-(bromomethyl)-2-methoxybenzoate. ¹H NMR data precisely identifies the number

and environment of all non-exchangeable protons, including the characteristic benzylic protons

of the -CH₂Br group at 4.44 ppm and the two distinct methoxy signals.[2] Mass spectrometry

corroborates the molecular weight and elemental composition, with the hallmark 1:1 isotopic

doublet at m/z 259/261 confirming the presence of a single bromine atom.[2] This self-

validating dataset provides researchers with a high degree of confidence in the identity and

purity of this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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